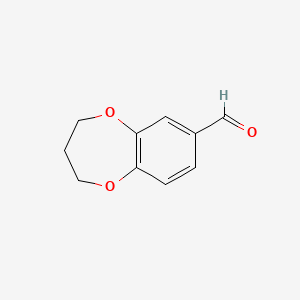

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Descripción

The exact mass of the compound 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6-7H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSVYSVGXQQHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380035 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67869-90-3 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 67869-90-3

Introduction

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a heterocyclic organic compound belonging to the benzodioxepine class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential applications, serving as a valuable resource for professionals in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 67869-90-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | [1] |

| Appearance | Pale yellow to brown solid | Thermo Fisher Scientific |

| Purity | ≥95% | Thermo Fisher Scientific |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic route to the target compound.

General Experimental Protocol (Hypothetical):

-

Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine: To a solution of catechol in a suitable polar aprotic solvent (e.g., DMF, DMSO), a base such as potassium carbonate is added. The mixture is stirred at room temperature, followed by the dropwise addition of a 1,3-dihalopropane (e.g., 1,3-dibromopropane). The reaction mixture is then heated to facilitate the intramolecular cyclization. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the benzodioxepine core.

-

Formylation of 3,4-dihydro-2H-1,5-benzodioxepine: The synthesized benzodioxepine is subjected to a formylation reaction. A common method is the Vilsmeier-Haack reaction, where a mixture of phosphorus oxychloride and dimethylformamide is used to generate the Vilsmeier reagent. The benzodioxepine is added to this reagent, and the reaction is typically stirred at an elevated temperature. Upon completion, the reaction is carefully quenched with an ice-water mixture and neutralized. The crude product is then purified by column chromatography to afford 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.

Spectroscopic Data

Detailed experimental spectral data for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is not widely published. However, based on the known spectra of related compounds, the expected spectral characteristics are summarized below.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm, an aldehyde proton around 9.8 ppm, and aliphatic protons of the dioxepine ring as multiplets between 2.0 and 4.5 ppm. |

| ¹³C NMR | Aromatic carbons between 110-160 ppm, an aldehyde carbon around 190 ppm, and aliphatic carbons of the dioxepine ring in the range of 30-70 ppm. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of 178.18 g/mol . |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), C-O-C stretching of the ether linkages, and C-H stretching of the aromatic and aliphatic groups. |

Biological Activity and Drug Development Applications

The benzodioxepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. While specific biological data for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is limited in publicly accessible literature, related compounds have shown potential in various therapeutic areas.

The aldehyde functionality of the target molecule makes it a versatile synthetic intermediate for the preparation of a library of derivatives, such as Schiff bases, oximes, and hydrazones, which can be screened for various biological activities.

Caption: Derivatization for biological screening.

Potential Therapeutic Areas for Benzodioxepine Derivatives:

-

Central Nervous System (CNS) Disorders: Many benzodiazepine and benzodioxepine analogs are known to interact with receptors in the CNS, suggesting potential applications in treating anxiety, epilepsy, and other neurological conditions.

-

Anticancer Agents: Certain heterocyclic compounds containing similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research, and heterocyclic compounds are a rich source of potential candidates.

Conclusion

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a valuable chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its versatile aldehyde group allows for the synthesis of a diverse range of derivatives, which can be explored for various biological activities. This technical guide provides a foundational understanding of this compound, and it is hoped that it will stimulate further research into its synthesis, characterization, and therapeutic applications. Researchers are encouraged to explore the derivatization of this core structure to uncover novel compounds with potent and selective pharmacological profiles.

References

- 1. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | C10H10O3 | CID 2776388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, 95+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic heterocyclic compound 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of data and relevant experimental context.

Chemical Identity and Structure

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a bicyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring, with a carbaldehyde group at the 7-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde[1] |

| CAS Number | 67869-90-3[1] |

| Molecular Formula | C₁₀H₁₀O₃[1] |

| Molecular Weight | 178.18 g/mol [1] |

| Canonical SMILES | C1COC2=C(C=C(C=C2)C=O)OC1[1] |

| InChI Key | LCSVYSVGXQQHSI-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

A summary of the available physical and chemical property data for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is presented below. It is important to note that while some data are from experimental sources, others are computed predictions and should be treated as such.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 120-122 °C at 0.1 mmHg | Experimental |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

| XLogP3 | 1.3 | Computed[1] |

| Hydrogen Bond Donors | 0 | Computed[1] |

| Hydrogen Bond Acceptors | 3 | Computed[1] |

| Rotatable Bond Count | 1 | Computed[1] |

Experimental Protocols

Boiling Point Determination (Under Vacuum)

The reported boiling point was determined under reduced pressure, a common technique for compounds that may decompose at their atmospheric boiling point. A general protocol for this procedure is as follows:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: The sample is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure (e.g., 0.1 mmHg). The flask is then gently heated. The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a steady distillation rate and a constant temperature reading on the thermometer.

Melting Point Determination

While an experimental melting point is not available, a standard method for its determination is the capillary method:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end.

-

Apparatus: A melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor and a viewing port, is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

Density Determination

The density of a liquid compound can be determined using a pycnometer or a digital density meter. A general procedure using a pycnometer is as follows:

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

-

Measurement: The pycnometer is cleaned, dried, and filled with the sample liquid at the same temperature. It is then weighed.

-

Calculation: The density of the sample is calculated using the weights and the known density of the reference liquid.

Solubility Determination

A qualitative and quantitative assessment of solubility in various solvents is crucial for handling, formulation, and biological studies.

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

-

Procedure: A small, known amount of the compound is added to a known volume of each solvent at a specific temperature. The mixture is agitated, and visual observation is used to determine if the compound dissolves completely. For quantitative analysis, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC.

Potential Biological Activity and Signaling Pathway

While specific biological data for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is limited, the broader class of 3,4-dihydro-2H-1,5-benzodioxepins has been identified as a novel class of β-adrenergic stimulants . These compounds have shown potential as bronchial dilators. β-adrenergic receptors are G-protein coupled receptors that play a crucial role in the sympathetic nervous system.

The binding of a β-adrenergic agonist (such as a derivative of 3,4-dihydro-2H-1,5-benzodioxepine) to a β-adrenergic receptor initiates a signaling cascade. This pathway is fundamental in regulating various physiological responses, including heart rate, cardiac contractility, and smooth muscle relaxation.

Caption: β-Adrenergic signaling pathway initiated by an agonist.

Safety and Handling

Based on available GHS classifications for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, the compound is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a compound with a defined chemical structure and some known physical properties. The broader class of 3,4-dihydro-2H-1,5-benzodioxepins shows promise as β-adrenergic stimulants, suggesting a potential area for further investigation for this specific derivative. This guide provides a foundational understanding of the compound's characteristics, and it is recommended that further experimental work be conducted to fully elucidate its physical properties and biological activity.

References

An In-depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, including its chemical identity, physicochemical properties, and available toxicological information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The formal IUPAC name for the compound is 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde [1]. It is a heterocyclic compound featuring a benzodioxepine core functionalized with a carbaldehyde group.

A variety of synonyms and identifiers are used in chemical literature and databases to refer to this compound. These are crucial for comprehensive literature searches and material procurement.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde[1] |

| CAS Number | 67869-90-3[1] |

| Molecular Formula | C₁₀H₁₀O₃[1] |

| InChI | InChI=1S/C10H10O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6-7H,1,4-5H2[1] |

| InChIKey | LCSVYSVGXQQHSI-UHFFFAOYSA-N[1] |

| SMILES | C1COC2=C(C=C(C=C2)C=O)OC1[1] |

| Depositor-Supplied Synonyms | 3,4-dihydro-2H-benzo[b][1][2]dioxepine-7-carbaldehyde, 2H-1,5-Benzodioxepin-7-carboxaldehyde, 3,4-dihydro-, 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde[1] |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. These properties are essential for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 178.18 g/mol | PubChem[1] |

| Exact Mass | 178.062994177 Da | PubChem[1] |

| XLogP3-AA | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 181 | PubChem[1] |

Synthesis and Experimental Protocols

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of this compound.

Caption: A conceptual workflow for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.

It is important to note that the specific reagents, reaction conditions, and purification methods would need to be determined through experimental optimization.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data regarding the specific biological activities, mechanisms of action, or associated signaling pathways for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Further research and screening are required to elucidate any potential pharmacological effects of this compound. While structurally related compounds may exhibit certain biological activities, direct extrapolation to this specific molecule is not scientifically sound without experimental validation.

Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is associated with the following hazard statements[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The following precautionary statements are advised[1]:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The logical relationship for handling this chemical safely is depicted in the diagram below.

References

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This compound features a bicyclic system where a benzene ring is fused to a seven-membered dioxepine ring, a scaffold of interest in medicinal chemistry. Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for predicting its physicochemical properties and potential biological activity. This document collates known structural data, discusses conformational analysis based on studies of related compounds, and presents relevant spectroscopic information and potential synthetic approaches. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an organic compound characterized by a benzodioxepine core functionalized with an aldehyde group. Its fundamental properties are summarized below.

| Property | Data | Reference(s) |

| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | [1][2] |

| Synonyms | 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxaldehyde, 3,4-dihydro-2H-benzo[b][1][3]dioxepine-7-carbaldehyde | [1][4][5] |

| CAS Number | 67869-90-3 | [1][4][5][6] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2][4][5] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| Canonical SMILES | C1COC2=C(C=C(C=C2)C=O)OC1 | [1][2][5] |

| InChI Key | LCSVYSVGXQQHSI-UHFFFAOYSA-N | [1][2] |

Molecular Structure

The molecular architecture of this compound consists of two main parts:

-

A planar benzene ring: This aromatic system is substituted at one position with a carbaldehyde (-CHO) group.

-

A fused seven-membered dioxepine ring: This non-aromatic, heterocyclic ring contains two oxygen atoms and three saturated carbon atoms. The fusion to the benzene ring imparts significant structural constraints.

The planarity of the benzene ring contrasts with the flexible nature of the seven-membered dioxepine ring, which is a key determinant of the molecule's overall three-dimensional shape.

Conformational Analysis

A study combining ¹H NMR spectroscopy, single-crystal X-ray analysis, and computational modeling on related 4-phenyl-substituted 1,5-benzodioxepine derivatives revealed that the dioxepine ring adopts a conformation where the substituent is in a quasi-equatorial position.[7] This suggests a significant energy preference for conformations that minimize steric hindrance. For the title compound, the dioxepine ring is expected to adopt a stable, low-energy conformation, which would influence the orientation of the aldehyde group relative to the rest of the molecule.

The workflow for determining such conformational preferences typically involves a combination of experimental and computational methods.

Spectroscopic Data

While a full, assigned spectrum for the title compound is not available, key features can be predicted. Commercial suppliers note that the infrared spectrum is "Authentic," confirming its characterization.[5]

| Spectroscopy | Expected Key Features |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet peak in the downfield region (~9.8-10.1 ppm).- Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm), showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- Methylene Protons (OCH₂CH₂CH₂O): Aliphatic signals corresponding to the protons on the dioxepine ring, likely appearing as multiplets in the ~2.0-4.5 ppm range. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the highly deshielded region (~190-200 ppm).- Aromatic Carbons: Signals between ~110-160 ppm.- Aliphatic Carbons: Signals for the methylene groups of the dioxepine ring in the upfield region. |

| IR | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.- C-O Stretch (Ether): Strong bands in the 1050-1250 cm⁻¹ region. |

Synthesis

Detailed, peer-reviewed synthesis protocols specifically for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde are scarce in the primary literature. However, its synthesis can be logically proposed through the formylation of the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine. Standard formylation methods such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Duff reaction would be suitable for introducing the aldehyde group onto the electron-rich aromatic ring.

Experimental Protocols

No specific experimental protocols for the synthesis or analysis of the title compound were found. However, the following is a representative protocol for a common reaction involving the aldehyde functional group, adapted from a published procedure for a related molecule.[8]

Representative Protocol: Synthesis of an Oxime Derivative

This protocol illustrates a typical reaction of the carbaldehyde moiety and is not a synthesis of the title compound itself.

Objective: To convert the aldehyde functional group to an oxime.

Materials:

-

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Prepare a solution of sodium hydroxide (1.1 eq) in water.

-

In a separate container, dissolve hydroxylamine hydrochloride (1.1 eq) in water.

-

In a round-bottom flask, dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 eq) in ethanol.

-

Cool the sodium hydroxide solution in an ice bath and slowly add the hydroxylamine hydrochloride solution with stirring.

-

Add the aldehyde solution in ethanol to the freshly prepared hydroxylamine solution.

-

Stir the resulting mixture at a low temperature (e.g., 0 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the product to precipitate. If no precipitate forms, the product may be extracted using an appropriate organic solvent after partially evaporating the ethanol.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield the corresponding oxime.

Conclusion

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a molecule with a well-defined chemical structure but whose conformational properties are yet to be fully elucidated by direct experimental methods like X-ray crystallography. Inferences from related structures strongly suggest that its seven-membered dioxepine ring is non-planar and adopts a low-energy conformation to minimize steric strain. A complete understanding of its 3D structure, which is fundamental to its interaction with biological targets, awaits further detailed spectroscopic and crystallographic investigation. The synthetic accessibility via standard formylation reactions makes it an attainable target for further study in medicinal and materials chemistry.

References

- 1. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | C10H10O3 | CID 2776388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. fishersci.ie [fishersci.ie]

- 6. 3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBALDEHYDE | 67869-90-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][1,3]dioxole-5-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Data of 3,4-dihydro-2H-1,5-benzodioxepine Derivatives

Spectral Data of 3,4-dihydro-2H-1,5-benzodioxepine

The following tables summarize the available spectral data for the parent compound, 3,4-dihydro-2H-1,5-benzodioxepine. These data are crucial for the structural elucidation and characterization of this and related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 3,4-dihydro-2H-1,5-benzodioxepine

¹³C NMR Spectral Data [1]

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available | A reference to a ¹³C NMR spectrum from a BRUKER AMX-400 instrument exists, but specific peak assignments are not provided in the public database.[1] |

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | - | - |

Note: While a ¹³C NMR spectrum is referenced in PubChem, the detailed peak list and assignments are not provided. ¹H NMR data was not found in the searched databases.

Table 2: Infrared (IR) Spectroscopy Data for 3,4-dihydro-2H-1,5-benzodioxepine

FT-IR Spectral Data [1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Specific peak data not available | A reference to a neat FT-IR spectrum obtained on a Bruker Tensor 27 FT-IR instrument is available.[1] Characteristic peaks would include C-H stretching of the aromatic ring and aliphatic chain, C=C stretching of the aromatic ring, and C-O ether linkages. |

Table 3: Mass Spectrometry (MS) Data for 3,4-dihydro-2H-1,5-benzodioxepine

GC-MS Spectral Data (Electron Ionization) [1][2]

| m/z | Relative Intensity | Assignment |

| 150 | ~60% | [M]⁺ (Molecular Ion) |

| 121 | 100% | [M - C₂H₅]⁺ or other fragmentation |

| Other significant peaks not detailed | The NIST Mass Spectrometry Data Center provides a spectrum with a top peak at m/z 121 and the molecular ion at m/z 150.[1][2] |

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of a benzaldehyde derivative and the acquisition of its spectral data.

Synthesis of Aromatic Aldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3][4][5]

Materials and Equipment:

-

Starting aromatic compound (e.g., 3,4-dihydro-2H-1,5-benzodioxepine)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable dry solvent

-

Sodium acetate solution

-

Diethyl ether or other extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask with a dropping funnel and magnetic stirrer

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, place the desired amount of dry DMF. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.5 to 3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.[6]

-

Formylation Reaction: Dissolve the starting aromatic compound (1 equivalent) in a minimal amount of dry DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture until the ice has completely melted. Extract the aqueous mixture with diethyl ether or another suitable organic solvent (typically 3 times). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[3]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by silica gel column chromatography to yield the pure aromatic aldehyde.

Spectral Data Acquisition

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of the purified compound into a clean, dry vial. Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. If there are any suspended solids, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[7]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., -1 to 12 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[8]

2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (for solids): If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, grind a small amount of the sample with dry KBr and press it into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.[9] For liquid samples, a drop can be placed between two KBr plates.[10]

-

Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, place the sample in the instrument and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum. A typical spectral range is 4000-400 cm⁻¹.[11]

2.2.3 Mass Spectrometry (MS)

-

Sample Introduction: The method of sample introduction depends on the type of mass spectrometer and the properties of the analyte. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is common. The sample is injected into the GC, which separates the components before they enter the mass spectrometer. For non-volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[12][13]

-

Ionization and Analysis: In the mass spectrometer, the sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by an analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.[14][15]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound.

Caption: A flowchart of the synthesis and spectral analysis process.

References

- 1. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-1,5-Benzodioxepin, 3,4-dihydro- [webbook.nist.gov]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.latech.edu [chem.latech.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a heterocyclic aromatic aldehyde. Due to a lack of specific literature on its discovery and historical development, this document focuses on its fundamental chemical properties, plausible synthetic routes based on established organic chemistry principles, and its relationship to structurally similar compounds with known biological activities. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and drug development.

Introduction

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an organic compound characterized by a benzodioxepine core functionalized with an aldehyde group. The benzodioxepine scaffold is found in a variety of biologically active molecules, suggesting that this particular derivative may hold potential for applications in drug discovery. This document outlines the known chemical properties and provides a theoretical framework for its synthesis and potential research directions.

Chemical and Physical Properties

The fundamental properties of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde are summarized in the table below, based on data available in public chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem |

| Molecular Weight | 178.18 g/mol | PubChem |

| CAS Number | 67869-90-3 | PubChem |

| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | PubChem |

| SMILES | C1COC2=C(C=C(C=C2)C=O)OC1 | PubChem |

| Appearance | Pale yellow to brown solid | Commercial Suppliers |

Putative Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has not been identified in the current literature, its structure suggests a straightforward synthetic approach commencing with the formylation of the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine. Several standard formylation reactions are applicable to electron-rich aromatic rings and could likely be adapted for this purpose.

Synthesis of the Precursor: 3,4-dihydro-2H-1,5-benzodioxepine

The precursor can be synthesized from catechol and 1,3-dibromopropane.

Experimental Protocol:

-

To a solution of catechol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-1,5-benzodioxepine.

Formylation of 3,4-dihydro-2H-1,5-benzodioxepine

The introduction of the aldehyde group at the 7-position can likely be achieved via electrophilic aromatic substitution. The two ether oxygens are ortho, para-directing, and since the para-position (position 7) is sterically more accessible, it is the likely site of formylation.

Logical Workflow for Synthesis:

Caption: Proposed synthetic workflow for the target compound.

3.2.1. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of anhydrous dimethylformamide (DMF, 3 equivalents) in an anhydrous solvent like dichloromethane to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF solution with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in the same anhydrous solvent to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude aldehyde by column chromatography.

3.2.2. Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, but it can also be applied to other activated aromatic rings.

Experimental Protocol:

-

Mix 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) with hexamethylenetetramine (1.5 equivalents) in glycerol or acetic acid.

-

Heat the mixture to 140-160 °C for several hours.

-

Cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., sulfuric acid) and heating.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

3.2.3. Rieche Formylation

The Rieche formylation uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid.

Experimental Protocol:

-

Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in an anhydrous solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C and add a Lewis acid such as titanium tetrachloride (TiCl₄, 1.1 equivalents).

-

Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the mixture.

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Quench the reaction by carefully pouring it into ice water.

-

Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Potential Applications in Drug Development

While no specific biological activities have been reported for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, the benzodioxepine core is present in compounds with diverse pharmacological effects. For instance, some benzodioxepine derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and central nervous system-active agents. The aldehyde functionality of the target molecule serves as a versatile chemical handle for further synthetic modifications, allowing for the generation of a library of derivatives for biological screening.

Potential Derivatization Pathways:

Caption: Potential synthetic modifications of the aldehyde group.

These derivatization reactions, such as reductive amination, Wittig olefination, and the formation of imines, oximes, or hydrazones, can lead to a wide array of new chemical entities. These new compounds could then be screened for various biological activities, for example, as enzyme inhibitors or receptor ligands, depending on the design of the appended moieties.

Conclusion and Future Directions

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a compound with a scientifically interesting scaffold, yet it remains largely unexplored in the scientific literature. This guide has provided its known properties and outlined plausible and detailed synthetic routes to encourage further investigation. Future research should focus on developing a confirmed and optimized synthesis, thoroughly characterizing the compound using modern spectroscopic techniques, and exploring its potential in medicinal chemistry through the synthesis and biological evaluation of its derivatives. The versatile aldehyde group makes it an attractive starting point for the creation of novel compound libraries for high-throughput screening in various disease models.

References

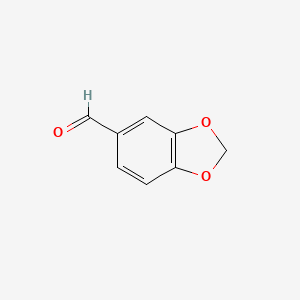

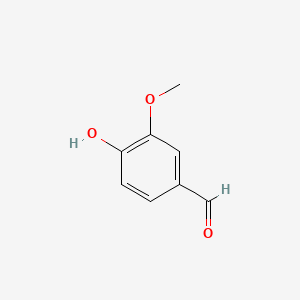

Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde from Protocatechualdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the readily available protocatechualdehyde. The core of this synthesis is an intramolecular Williamson ether synthesis, a robust and well-established method for the formation of ether linkages. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Reaction Principle and Pathway

The synthesis involves a one-step cyclization reaction of protocatechualdehyde (3,4-dihydroxybenzaldehyde) with 1,3-dibromopropane. Under basic conditions, the phenolic hydroxyl groups of protocatechualdehyde are deprotonated to form a more nucleophilic phenoxide. This intermediate then undergoes an intramolecular nucleophilic substitution (SN2) reaction with 1,3-dibromopropane to form the seven-membered dioxepine ring. The Williamson ether synthesis is a classic and reliable method for forming ether bonds.[1][2][3][4]

Caption: Reaction pathway for the synthesis of the target compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, reagent, and the final product.

Table 1: Properties of Reactants

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Protocatechualdehyde | 3,4-dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 |

| 1,3-Dibromopropane | 1,3-dibromopropane | C₃H₆Br₂ | 201.89 |

Table 2: Properties of the Final Product

| Property | Value |

| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| CAS Number | 67869-90-3[5] |

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 3,4-dihydro-2H-1,5-benzodioxepine from pyrocatechol.

Materials:

-

Protocatechualdehyde (3,4-dihydroxybenzaldehyde)

-

1,3-Dibromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

3N Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine protocatechualdehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF).

-

Addition of Reagent: While stirring the mixture, add 1,3-dibromopropane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 120°C and maintain it under reflux with vigorous stirring for 48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter the solid potassium salts.

-

Wash the residue with diethyl ether.

-

Combine the filtrate and the ether washings and pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash them twice with 3N sodium hydroxide solution, followed by a wash with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Expected Yield:

Based on a similar synthesis, the expected yield is approximately 41%.

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the experimental procedure.

References

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This compound serves as a versatile building block in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The aldehyde group's reactivity is explored through several key classes of organic reactions, including condensation reactions (Knoevenagel), olefination reactions (Wittig and Horner-Wadsworth-Emmons), carbon-carbon bond-forming reactions (Henry and Grignard), oxidation, and reduction. This document details experimental protocols, presents quantitative data in structured tables, and provides visualizations of reaction pathways to facilitate a deeper understanding of the synthetic utility of this aldehyde.

Introduction

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an aromatic aldehyde containing a benzodioxepine moiety. The aldehyde group, a carbonyl group bonded to a hydrogen atom and an aromatic ring, is a key functional group that imparts a rich and diverse chemical reactivity to the molecule. This reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide variety of nucleophiles. Furthermore, the adjacent aromatic ring influences the reactivity of the aldehyde group through electronic effects. This guide will delve into the principal reactions of this aldehyde, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.

Core Reactivity of the Aldehyde Group

The chemical behavior of the aldehyde group in 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is dominated by several key reaction types, which are fundamental to its application in organic synthesis.

Aldehyde [label="3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde", pos="0,0!", fillcolor="#FBBC05"];

Knoevenagel [label="Knoevenagel Condensation", pos="-3,2!"]; Wittig [label="Wittig Olefination", pos="-1.5,3.5!"]; HWE [label="Horner-Wadsworth-Emmons", pos="1.5,3.5!"]; Henry [label="Henry Reaction", pos="3,2!"]; Grignard [label="Grignard Reaction", pos="3,-2!"]; Reduction [label="Reduction", pos="0,-3.5!"]; Oxidation [label="Oxidation", pos="-3,-2!"];

Aldehyde -- Knoevenagel [label=" C=C formation"]; Aldehyde -- Wittig [label=" C=C formation"]; Aldehyde -- HWE [label=" C=C formation"]; Aldehyde -- Henry [label=" C-C bond formation"]; Aldehyde -- Grignard [label=" C-C bond formation"]; Aldehyde -- Reduction [label=" C-O bond formation"]; Aldehyde -- Oxidation [label=" C=O to COOH"]; }

Figure 1: Key reaction pathways of the aldehyde group.Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond.[1] This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

A specific example of the Knoevenagel condensation involving 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is its reaction with malononitrile.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Product |

| 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | Malononitrile | Piperidine | Ethanol | 2 | Reflux | 95 | 2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)malononitrile |

Experimental Protocol: Synthesis of 2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)malononitrile

A mixture of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.78 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and piperidine (0.1 mL) in ethanol (20 mL) is refluxed for 2 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the product.

subgraph "Reactants" { node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde"]; Malononitrile [label="Malononitrile"]; }

subgraph "Conditions" { node [fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Piperidine"]; Solvent [label="Ethanol"]; Heat [label="Reflux"]; }

subgraph "Process" { node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Condensation & Dehydration"]; }

subgraph "Product" { node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Unsaturated Nitrile"]; }

Aldehyde -> Reaction; Malononitrile -> Reaction; Catalyst -> Reaction; Solvent -> Reaction; Heat -> Reaction; Reaction -> Product; }

Figure 2: Knoevenagel condensation workflow.Olefination Reactions: Wittig and Horner-Wadsworth-Emmons Reactions

Olefination reactions are crucial for the synthesis of alkenes from carbonyl compounds. The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are the most prominent examples.

2.2.1. Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to afford an alkene and triphenylphosphine oxide.[2]

General Experimental Protocol: Wittig Reaction

To a suspension of a phosphonium salt in a suitable solvent (e.g., THF, DMSO), a strong base (e.g., n-BuLi, NaH, KHMDS) is added at a low temperature to generate the ylide. After stirring for a period, a solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde in the same solvent is added, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is isolated and purified.

2.2.2. Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion, which is generally more reactive than a phosphorus ylide.[3] This reaction typically shows high (E)-stereoselectivity.[1][4]

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Product |

| 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | Triethyl phosphonoacetate | NaH | THF | 12 | 25 | High (typical) | (E)-ethyl 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylate |

Experimental Protocol: Synthesis of (E)-ethyl 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylate

To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, triethyl phosphonoacetate (1.1 eq) is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. A solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Aldehyde [label="Aldehyde", fillcolor="#FBBC05"];

subgraph "cluster_Wittig" { label="Wittig Reaction"; style=filled; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ylide [label="Phosphorus Ylide"]; Alkene_W [label="Alkene"]; Aldehyde -> Ylide [style=invis]; Ylide -> Alkene_W [label="+ Ph3P=O"]; }

subgraph "cluster_HWE" { label="Horner-Wadsworth-Emmons"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Phosphonate [label="Phosphonate Carbanion"]; Alkene_HWE [label="(E)-Alkene"]; Aldehyde -> Phosphonate [style=invis]; Phosphonate -> Alkene_HWE [label="+ (RO)2P(O)O-"]; }

Aldehyde -> Ylide [lhead=cluster_Wittig, color="#4285F4"]; Aldehyde -> Phosphonate [lhead=cluster_HWE, color="#34A853"]; }

Figure 3: Comparison of Wittig and HWE olefination pathways.Carbon-Carbon Bond-Forming Reactions: Henry and Grignard Reactions

2.3.1. Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol.[5]

While a specific protocol for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is not detailed in the provided search results, a general procedure can be described.

General Experimental Protocol: Henry Reaction

To a solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde and a nitroalkane (e.g., nitromethane) in a suitable solvent (e.g., methanol, ethanol), a base (e.g., NaOH, KOH, triethylamine) is added at room temperature. The reaction is stirred until completion, then neutralized with acid. The product is extracted and purified.

2.3.2. Grignard Reaction

The Grignard reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the carbonyl carbon of an aldehyde to form a secondary alcohol.

| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temp (°C) | Yield (%) | Product | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | Methylmagnesium bromide | THF | 2 | 0 to 25 | High (typical) | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol |

Experimental Protocol: Synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

A solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere. A solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. A tandem oxidation and iodolactonization of a similar benzaldehyde derivative has been reported, indicating the feasibility of oxidizing the aldehyde group within this molecular scaffold.[6]

| Reactant | Oxidizing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | Product |

| 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | Potassium permanganate | Acetone/Water | 1 | 0 to 25 | Moderate to High (typical) | 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid |

Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

A solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 eq) in a mixture of acetone and water is cooled to 0 °C. A solution of potassium permanganate (1.1 eq) in water is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred at room temperature for 1 hour. The reaction is quenched with a saturated solution of sodium bisulfite. The mixture is acidified with HCl, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the carboxylic acid.

Reduction

The aldehyde group is easily reduced to a primary alcohol using mild reducing agents such as sodium borohydride.

| Reactant | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | Product |

| 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | Sodium borohydride | Methanol | 1 | 25 | High (typical) | (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol |

Experimental Protocol: Synthesis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol

To a solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 eq) in methanol at room temperature, sodium borohydride (1.2 eq) is added portion-wise. The reaction is stirred for 1 hour. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the alcohol.

Aldehyde [label="Aldehyde\n(R-CHO)", fillcolor="#FBBC05"]; Alcohol [label="Primary Alcohol\n(R-CH2OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Aldehyde -> Alcohol [label="Reduction\n(e.g., NaBH4)", color="#4285F4"]; Aldehyde -> CarboxylicAcid [label="Oxidation\n(e.g., KMnO4)", color="#EA4335"]; }

Figure 4: Oxidation and reduction of the aldehyde group.Conclusion

The aldehyde group of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde exhibits a rich and versatile chemical reactivity, making it a valuable synthon in organic chemistry. This guide has detailed its participation in key transformations including Knoevenagel condensations, Wittig and Horner-Wadsworth-Emmons olefinations, Henry and Grignard reactions, as well as oxidation and reduction. The provided protocols and data serve as a practical resource for researchers engaged in the synthesis of novel compounds for applications in drug discovery and materials science. The ability to readily transform the aldehyde into a variety of other functional groups underscores its importance as a versatile intermediate in complex molecule synthesis.

References

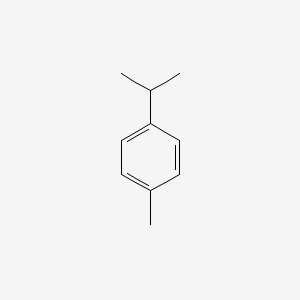

The Benzodioxepine Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzodioxepine scaffold, a heterocyclic motif featuring a benzene ring fused to a seven-membered dioxepine ring, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility and diverse substitution possibilities have enabled the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the current landscape of benzodioxepine-based drug discovery, detailing their synthesis, biological activities, and therapeutic potential.

Antibacterial Applications: Targeting Fatty Acid Synthesis

A promising avenue for benzodioxepine scaffolds is in the development of novel antibacterial agents. Recent research has focused on their ability to inhibit key enzymes in bacterial fatty acid biosynthesis, a pathway essential for bacterial survival and distinct from its mammalian counterpart.

One notable series of compounds are novel benzodioxepine-biphenyl amide derivatives. These compounds have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of β-ketoacyl-ACP synthase III (FabH), a crucial enzyme in the initiation of fatty acid synthesis.

Quantitative Data: Antibacterial Activity

| Compound | Target Organism | MIC (µg/mL) | IC50 (FabH) (µM) | Reference |

| Compound E4 | S. aureus | Not specified | Not specified | [1] |

| Analogue 12a | E. coli | Not specified | 3.1 | [2] |

Experimental Protocols

Synthesis of Benzodioxepine-Biphenyl Amide Derivatives:

The synthesis of these derivatives generally involves a multi-step process. A common route begins with the appropriate benzodioxepine carboxylic acid, which is then coupled with a substituted biphenyl amine.

-

Step 1: Amide Coupling. To a solution of the benzodioxepine carboxylic acid in an appropriate solvent (e.g., dichloromethane or DMF), a coupling agent (e.g., HATU or HOBt/EDC) and a base (e.g., DIPEA) are added. The substituted biphenyl amine is then added, and the reaction mixture is stirred at room temperature until completion.

-

Step 2: Purification. The crude product is purified by column chromatography on silica gel to yield the final benzodioxepine-biphenyl amide derivative. The structure and purity are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

The antibacterial activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3][4][5][6][7]

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium (e.g., S. aureus) is diluted in Mueller-Hinton Broth (MHB) to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compounds: The test compounds are serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: An equal volume of the bacterial inoculum is added to each well containing the diluted compounds.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Molecular Docking of Benzodioxepine Derivatives against FabH Enzyme:

Computational docking studies are employed to predict the binding mode of the benzodioxepine derivatives within the active site of the FabH enzyme.[2][8][9]

-

Preparation of Receptor and Ligand: The 3D structure of the FabH enzyme is obtained from the Protein Data Bank (PDB) or modeled using homology modeling. The 3D structures of the benzodioxepine derivatives are generated and energy-minimized.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the ligands into the active site of the FabH enzyme. The docking protocol typically involves defining a grid box encompassing the active site and running the docking algorithm with appropriate parameters.

-

Analysis of Results: The resulting docking poses are analyzed based on their binding energy scores and interactions with key amino acid residues in the active site. This provides insights into the structure-activity relationship and helps in the rational design of more potent inhibitors.

References

- 1. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 6. medcraveonline.com [medcraveonline.com]

- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 8. Homology modeling and docking studies of FabH (β-ketoacyl-ACP synthase III) enzyme involved in type II fatty acid biosynthesis of Chlorella variabilis: a potential algal feedstock for biofuel production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a new binding site in E. coli FabH using Molecular dynamics simulations: validation by computational alanine mutagenesis and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1,5-Benzodioxepine Ring System

For Researchers, Scientists, and Drug Development Professionals

The 1,5-benzodioxepine scaffold is a unique heterocyclic ring system that has garnered interest in medicinal chemistry. While less explored than its nitrogenous analog, the 1,5-benzodiazepine core, derivatives of 1,5-benzodioxepine have shown notable biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological aspects of the 1,5-benzodioxepine ring system, with a focus on its potential in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of the 1,5-benzodioxepine core and its derivatives are crucial for characterization and further development. Below is a summary of available data for the parent compound and a key synthetic intermediate.

Table 1: Physicochemical Properties of 3,4-dihydro-2H-1,5-benzodioxepine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| CAS Number | 7216-18-4 | [1][2] |

| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepine | [2] |

| Synonyms | Pyrocatechol trimethylene ether | [1][2] |

Table 2: Spectroscopic Data for 3,4-dihydro-2H-1,5-benzodioxepine

| Spectroscopy Type | Data Highlights | Reference |

| Mass Spectrometry (EI) | Major fragments (m/z): 150 (M+), 121, 107, 91, 77 | [1] |

| Infrared Spectroscopy | Available in databases such as NIST and SpectraBase | [2] |

| ¹H NMR | Data available in chemical databases | [2] |

| ¹³C NMR | Data available in chemical databases | [2] |

Table 3: Physicochemical Properties of 2H-1,5-Benzodioxepin-3(4H)-one

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| CAS Number | 27612-17-5 | [3] |

| IUPAC Name | 1,5-benzodioxepin-3-one | [3] |

Synthesis of the 1,5-Benzodioxepine Core

A practical synthetic route to the 1,5-benzodioxepine core has been developed, focusing on the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. This ketone serves as a versatile precursor for a variety of derivatives.

Synthetic Workflow for 3-Substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins

The following diagram illustrates the synthetic pathways from a substituted catechol to the pharmacologically active amino alcohol derivatives.

Caption: Synthetic routes to 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins.

Experimental Protocols

Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin (Key Intermediate)

A practical method for the preparation of the key intermediate involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which is synthesized from catechol.[4] The resulting enamino nitrile is then hydrolyzed to afford the desired ketone.[4]

Route 1: Synthesis of Amino Alcohols via Cyanohydrin

-

Cyanohydrin Formation: The ketone intermediate is converted to the corresponding cyanohydrin.[4]

-

Reduction: The cyanohydrin is then reduced, either catalytically or using lithium aluminum hydride, to yield the primary amino alcohol.[4]

-

N-Alkylation/Aralkylation: Various N-alkyl and N-aralkyl derivatives can be obtained through reductive alkylation with aldehydes or ketones, or by amide formation followed by reduction with lithium aluminum hydride.[4]

Route 2: Synthesis of N-Substituted Amino Alcohols via Epoxide

-

Epoxide Formation: The ketone intermediate is treated with dimethylsulfoxonium methylide to form the corresponding epoxide.[4]

-

Ring Opening: The epoxide is then reacted with a primary amine to yield the N-substituted amino alcohol. This route is noted for its versatility, allowing for a broader range of substituents on the nitrogen atom.[4]

Pharmacological Activity

Derivatives of the 1,5-benzodioxepine ring system have been investigated for their pharmacological potential, with notable activity as β-adrenergic stimulants.

β-Adrenergic Stimulant Activity

A series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins have been synthesized and evaluated for their effects on the cardiovascular and respiratory systems.[4] Several of these compounds demonstrated β-adrenergic stimulant properties, which is of significant interest for potential therapeutic applications such as bronchodilation.[4] The structure-activity relationship of these compounds suggests that the nature of the substituent on the amino group plays a crucial role in their pharmacological profile.

The following diagram illustrates the logical relationship between the core structure and its observed biological activity.

Caption: Key structural features of 1,5-benzodioxepine derivatives influencing their biological activity.

Conclusion

The 1,5-benzodioxepine ring system represents a promising, yet underexplored, scaffold in medicinal chemistry. The established synthetic routes provide a foundation for the creation of diverse chemical libraries for further biological screening. The demonstrated β-adrenergic stimulant activity of certain derivatives highlights the potential of this core structure in developing novel therapeutics. Further research into the synthesis of new analogs and a broader evaluation of their pharmacological properties are warranted to fully elucidate the potential of the 1,5-benzodioxepine ring system in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Williamson ether synthesis, a reliable method for the formation of ethers.

Introduction

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an aromatic heterocyclic compound with potential applications in the development of novel therapeutic agents. Its structure, featuring a benzodioxepine core with a reactive aldehyde group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The protocol outlined below describes a straightforward and efficient method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via a one-step Williamson ether synthesis, involving the reaction of 3,4-dihydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base.

Application Notes and Protocols: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde in various multi-component reactions (MCRs), offering a gateway to the synthesis of diverse heterocyclic scaffolds with potential applications in drug discovery and medicinal chemistry. The benzodioxepine moiety is a recognized pharmacophore, and its incorporation into complex molecules through efficient MCRs is of significant interest.

Biginelli Reaction: Synthesis of Dihydropyrimidines

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea, providing access to dihydropyrimidinones (DHPMs) and their thio-analogs. These scaffolds are known for a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The use of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde in the Biginelli reaction allows for the synthesis of novel DHPMs incorporating the benzodioxepine core.

Quantitative Data Summary

| Entry | β-Dicarbonyl Compound | Amide Source | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |

| 1 | Ethyl acetoacetate | Urea | HCl | Ethanol | 4 | 82 | [1] |

| 2 | Ethyl acetoacetate | Thiourea | HCl | Ethanol | 5 | 78 | [1] |

| 3 | Acetylacetone | Urea | HCl | Ethanol | 4 | 85 | [1] |

| 4 | Acetylacetone | Thiourea | HCl | Ethanol | 6 | 75 | [1] |